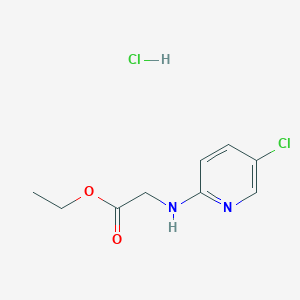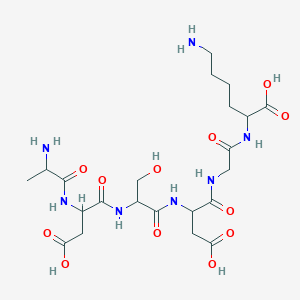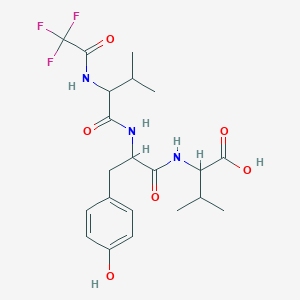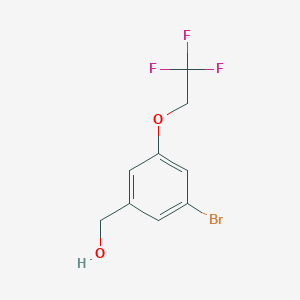![molecular formula C12H24N2O2 B12097991 tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B12097991.png)
tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate: is a chemical compound known for its utility in various scientific and industrial applications. It is characterized by its tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a methyl group. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+2-methylpiperidine→tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the removal of the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where various nucleophiles can replace the methyl group or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Deprotected amines.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate is widely used as a protecting group for amines. Its stability under a variety of reaction conditions and ease of removal make it an ideal choice for multi-step synthesis processes.
Biology
In biological research, this compound can be used to modify peptides and proteins, protecting specific amino groups during synthesis and allowing for selective deprotection at later stages.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The piperidine ring is a common motif in many bioactive molecules, and modifications can lead to compounds with improved therapeutic properties.
Industry
In the chemical industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a protecting group helps streamline the synthesis of complex molecules.
Mecanismo De Acción
The mechanism by which tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate exerts its effects is primarily through its role as a protecting group. It temporarily masks reactive amine groups, preventing unwanted side reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate
- tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate
- tert-Butyl N-[(2-methylpiperidin-1-yl)methyl]carbamate
Uniqueness
tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and stability. Compared to other similar compounds, it may offer distinct advantages in terms of selectivity and ease of deprotection, making it a valuable tool in synthetic chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)13-9-12(4)7-5-6-8-14-12/h14H,5-9H2,1-4H3,(H,13,15) |
Clave InChI |
XYTWZTMIUGTYFP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCN1)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![58-(3-amino-3-oxopropyl)-87-(2-aminopropanoylamino)-76-benzyl-7,22,52-tri(butan-2-yl)-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-(1-hydroxyethyl)-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid](/img/structure/B12097914.png)



![[(2-Bromo-5-fluorophenyl)methyl]hydrazine](/img/structure/B12097928.png)

![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12097941.png)




![Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B12097979.png)
![9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)

